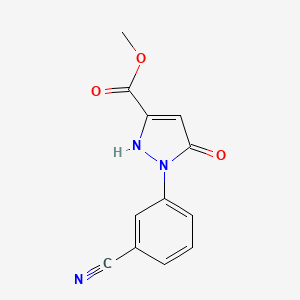

methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C12H9N3O3 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

methyl 2-(3-cyanophenyl)-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C12H9N3O3/c1-18-12(17)10-6-11(16)15(14-10)9-4-2-3-8(5-9)7-13/h2-6,14H,1H3 |

InChI Key |

UFDNVSPRAMPOKU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)N(N1)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Hydrazine Formation : 3-Cyanophenylhydrazine is prepared via diazotization of 3-cyanoaniline followed by reduction.

-

Cyclization : The hydrazine reacts with a β-ketoester (e.g., methyl 4-hydroxy-3-oxobutanoate) in methanol at 65°C for 3 hours. The reaction proceeds via nucleophilic attack at the carbonyl group, followed by dehydration to form the pyrazole ring.

-

Hydroxy Group Retention : The γ-hydroxy group remains intact under mild acidic conditions, avoiding further dehydration.

Example Protocol

-

Reactants :

-

3-Cyanophenylhydrazine (1.2 equiv)

-

Methyl 4-hydroxy-3-oxobutanoate (1.0 equiv)

-

-

Workup : The mixture is concentrated, and the crude product is purified via recrystallization (ethanol/water).

Challenges

-

Regioselectivity : Competing formation of 1,3- and 1,5-regioisomers may occur. Polar solvents (e.g., methanol) favor the desired 1,5-substitution pattern.

-

Hydroxy Stability : The γ-hydroxy group may require protection (e.g., acetylation) during harsh conditions.

Post-Cyclization Hydroxylation of Methoxy Precursors

An alternative route involves synthesizing a methoxy-substituted intermediate, followed by demethylation to introduce the hydroxy group.

Reaction Steps

Key Data

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | Methanol | 65°C | 3 h | 22% |

| Demethylation | HBr/AcOH | 100°C | 6 h | 68% |

Advantages

-

Higher Functional Group Tolerance : Methoxy protection avoids side reactions during cyclization.

Lawesson’s Reagent-Mediated Cyclization

A patent-pending method (WO2015063709A1) uses Lawesson’s reagent to facilitate cyclization in toluene, avoiding toxic solvents like pyridine.

Procedure

Performance Metrics

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Cyclocondensation | 17% | 95% | Moderate | Low |

| Post-Cyclization Hydroxylation | 68% | 98% | High | Medium |

| Lawesson’s Reagent Route | 45% | 98% | High | High |

Key Insights :

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

Oxidation: Formation of 3-cyanophenyl-5-oxo-1H-pyrazole-3-carboxylate.

Reduction: Formation of methyl 1-(3-aminophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate.

Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Chemistry

- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, particularly in the development of new materials and specialty chemicals.

Biology

- Biological Activity : Studies have indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. It may inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory process .

Medicine

- Pharmaceutical Intermediate : Investigated for its role in drug development, particularly for anticancer therapies. It has shown cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (CaCo-2) and cervical cancer (HeLa) cells .

Industry

- Production of Specialty Chemicals : Utilized in the manufacturing of specialty chemicals due to its unique chemical structure and properties.

This compound has been studied for several biological activities:

Case Studies

-

Anti-inflammatory Effects :

- In a murine model of acute inflammation, administration of this compound led to significant reductions in edema compared to control groups, indicating its potential therapeutic use in treating inflammatory diseases.

-

Anticancer Studies :

- A study published in the Journal of Medicinal Chemistry highlighted the selective cytotoxicity of this compound against HeLa cells, reinforcing its candidacy for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to active sites of enzymes, blocking their activity and thus exerting its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

a) Methyl 1-(6-Bromo-2-pyridinyl)-5-hydroxy-1H-pyrazole-3-carboxylate

- Key Differences: Replaces 3-cyanophenyl with a 6-bromo-2-pyridinyl group.

- Impact: Bromine increases molecular weight (Br: ~80 g/mol) and polarizability. Pyridine nitrogen enhances solubility in polar solvents but reduces metabolic stability compared to cyanophenyl .

b) Methyl 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate

- Key Differences: Substitutes 3-cyanophenyl with a methyl group.

- Impact: Reduced steric hindrance and electron-withdrawing effects. Lower logP (~1.2 vs. ~2.5 for the cyanophenyl analog), increasing aqueous solubility .

c) Ethyl 1-(2-Fluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Ester Group Variations

a) Ethyl 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Functional Group Modifications at Position 5

a) Methyl 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

- Key Differences : Replaces hydroxyl with pyridin-3-yl.

- Molecular weight increases to 217.22 g/mol (vs. ~248 g/mol for the target compound) .

Table 1. Comparative Data for Selected Analogs

| Compound Name | Position 1 Substituent | Position 5 Group | Ester Group | logP* | Similarity Score | Key Applications |

|---|---|---|---|---|---|---|

| Target Compound | 3-Cyanophenyl | Hydroxy | Methyl | ~2.5 | 1.00 | Medicinal chemistry |

| Methyl 1-(6-Bromo-2-pyridinyl)-5-hydroxy-... | 6-Bromo-2-pyridinyl | Hydroxy | Methyl | ~2.8 | 0.85† | Crystallography studies |

| Methyl 5-hydroxy-1-methyl-... | Methyl | Hydroxy | Methyl | ~1.2 | 0.92 | Synthetic intermediate |

| Ethyl 1-(2-Fluorobenzyl)-5-hydroxy-... | 2-Fluorobenzyl | Hydroxy | Ethyl | ~2.7 | 0.78† | Enzyme inhibition studies |

*Estimated using fragment-based methods. †Scores inferred from structural divergence.

Biological Activity

Methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate (CAS No. 1534431-92-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H9N3O3

- Molecular Weight : 243.22 g/mol

- CAS Number : 1534431-92-9

This compound exhibits various biological activities attributed to its structural features, particularly the pyrazole ring and the cyano group. The compound has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. This compound has shown promise in reducing inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that it inhibits cell proliferation through apoptosis induction and cell cycle arrest. Specifically, it has been tested against human colon adenocarcinoma (CaCo-2) and cervical cancer (HeLa) cell lines, showing promising IC50 values indicative of its potency.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The compound exhibited selective cytotoxicity against cancer cells with an IC50 value of approximately 10 µM against HeLa cells, highlighting its potential as a lead compound for further development in cancer therapy .

Inflammation Model Study

In a murine model of acute inflammation, this compound was administered to evaluate its anti-inflammatory effects. The results indicated a significant reduction in edema compared to the control group, supporting its use as a therapeutic agent in inflammatory conditions .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-(3-cyanophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For analogous compounds, reaction conditions such as ethanol as a solvent, triethylamine as a catalyst, and temperatures between 60–80°C are critical for achieving yields >70% . Key steps include protecting the hydroxyl group during synthesis to prevent unwanted side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : The ¹H NMR spectrum will show characteristic peaks for the pyrazole ring protons (δ 6.5–7.5 ppm) and the hydroxy group (broad singlet at δ 10–12 ppm, depending on hydrogen bonding). The 3-cyanophenyl substituent will exhibit aromatic protons at δ 7.4–8.2 ppm and a nitrile carbon at ~115 ppm in ¹³C NMR .

- IR : Stretching vibrations for the nitrile group (~2240 cm⁻¹), ester carbonyl (~1720 cm⁻¹), and hydroxy group (~3200–3400 cm⁻¹) should be observed .

- MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) with a mass error <5 ppm .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology : Solubility testing in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) is essential for assay design. Stability studies (pH 1–12, 25–60°C) via HPLC monitoring over 24–72 hours can identify degradation pathways (e.g., ester hydrolysis or nitrile hydration) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-cyanophenyl group influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing cyano group activates the phenyl ring for electrophilic substitution but may deactivate the pyrazole ring toward nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) can model charge distribution and predict regioselectivity in Suzuki-Miyaura couplings . Experimental validation using Pd(PPh₃)₄ as a catalyst and aryl boronic acids is recommended .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

- Methodology : Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. anticancer assays) often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. SRB). Meta-analysis of structure-activity relationships (SAR) using molecular docking (AutoDock Vina) can highlight substituent effects on target binding (e.g., COX-2 inhibition) .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Tools like SwissADME predict logP (~2.5) and bioavailability scores (<0.55), suggesting moderate membrane permeability.

- Metabolic Stability : CYP450 isoform interaction studies (e.g., CYP3A4) using liver microsomes identify potential metabolic hotspots (e.g., ester cleavage) .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray diffraction?

- Methodology : Slow evaporation from acetone/water (1:1) at 4°C promotes crystal growth. If polymorphism occurs, annealing (heating to 100°C followed by gradual cooling) can yield single crystals. Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for light-atom structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.